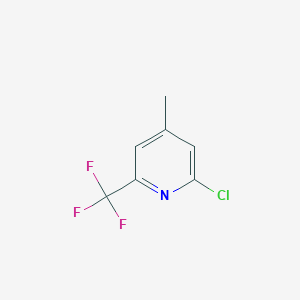

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYVWTDOIYYSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651843 | |

| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749256-90-4 | |

| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Applications, and Experimental Protocols

Editor's Note: This technical guide addresses the chemical compound 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS Number: 22123-14-4 ). The initial topic requested, "2-Chloro-4-methyl-6-(trifluoromethyl)pyridine," does not correspond to a readily available or well-documented compound in major chemical databases or scientific literature. The isomer detailed herein is a significant building block in chemical synthesis and is likely the compound of interest for research and development professionals.

Introduction: The Strategic Value of Trifluoromethylpyridines

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This electron-withdrawing moiety is prized for its ability to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a ubiquitous pharmacophore, when combined with a trifluoromethyl group, gives rise to a class of compounds—trifluoromethylpyridines (TFMPs)—with immense potential in drug discovery and crop protection.[2][3][4]

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine stands out as a particularly versatile synthetic intermediate.[5] Its strategic arrangement of a nucleophilic displacement-ready chlorine atom, a tunable methyl group, and a stabilizing trifluoromethyl group makes it an invaluable building block for creating complex, biologically active molecules.[1][5] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, designed for researchers and professionals aiming to leverage its unique chemical attributes.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for experimental reproducibility. The key identifiers and physical properties of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine are summarized below.

Chemical Structure

Caption: Structure of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.

Properties Table

| Identifier | Value | Source(s) |

| CAS Number | 22123-14-4 | [5][6][7] |

| Molecular Formula | C₇H₅ClF₃N | [5][6][8] |

| Molecular Weight | 195.57 g/mol | [5][6][7] |

| Appearance | Colorless liquid | [5] |

| Purity | ≥ 98-99% (GC) | [5][8] |

| Density | 1.43 g/mL at 25 °C | [5] |

| Boiling Point | 51-52 °C at 15 mmHg | [5] |

| SMILES | FC(F)(F)c1cc(nc(c1)C)Cl | [6] |

| InChIKey | SXLBWNSGCIEART-UHFFFAOYSA-N | [6][7] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted trifluoromethylpyridines can be approached through two primary strategies: (1) building the pyridine ring from trifluoromethyl-containing precursors, or (2) introducing the trifluoromethyl group onto a pre-existing pyridine scaffold.[2] The former, involving cyclocondensation reactions, is often favored for achieving specific substitution patterns.[2]

A plausible and industrially relevant approach, adapted from methodologies for similar compounds, involves the cyclization of a trifluoromethyl-containing building block.[9] This method offers mild conditions and high yields, making it suitable for large-scale production.[9]

Generalized Synthetic Workflow

The following workflow illustrates a logical pathway to synthesize the target compound, beginning from common starting materials. The causality behind each step is critical: the initial reaction builds a key ketoenone intermediate, which is then elaborated and cyclized to form the pyridine ring, followed by a final chlorination step.

Caption: Generalized workflow for the synthesis of the target pyridine.

Protocol: Synthesis via Cyclocondensation and Chlorination

This protocol is a representative, multi-step procedure based on established chemical principles for constructing such heterocyclic systems.[9]

Step 1: Synthesis of 4-Alkoxy-1,1,1-trifluoro-3-en-2-one Intermediate

-

Rationale: This step creates the core C-C-C(=O)-CF₃ backbone. Using an acid anhydride with a vinyl ether in the presence of a mild base like pyridine is a standard method for acylation.

-

Procedure:

-

To a cooled reactor (-10°C) containing dichloromethane, add a vinyl ether (e.g., vinyl n-butyl ether, 1.0 eq) and pyridine (1.0 eq).

-

Slowly add trifluoroacetic anhydride (1.0 eq) dropwise, maintaining the temperature between -10°C and 0°C.

-

After addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up involves an aqueous wash to remove pyridine salts, followed by drying and solvent removal to yield the crude ketoenone intermediate.

-

Step 2: Condensation and Cyclization to form the Pyridone Ring

-

Rationale: The ketoenone is reacted with an ammonia source and a compound that provides the remaining two carbons of the ring to form the 2-hydroxypyridine (pyridone) tautomer. Ammonium acetate often serves as both the ammonia source and a catalyst.

-

Procedure:

-

Combine the ketoenone intermediate (1.0 eq), a suitable C2-synthon, and ammonium acetate (~4-5 eq) in a high-boiling solvent like formamide.

-

Heat the mixture under a nitrogen atmosphere to a high temperature (e.g., 160°C) for several hours (e.g., 8h).

-

Monitor reaction completion via TLC or GC-MS.

-

Upon completion, cool the reaction and precipitate the product by adding water. The solid 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine can be isolated by filtration.

-

Step 3: Chlorination of the Pyridone

-

Rationale: The final step is the conversion of the hydroxyl group of the stable pyridone tautomer into a chloro group. This is a standard transformation using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride.

-

Procedure:

-

Suspend the dried 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 4-10 hours.

-

Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

-

Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer, remove the solvent, and purify the final product by vacuum distillation to yield 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine as a colorless liquid.

-

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of both the ring nitrogen and the C4-trifluoromethyl group activates the C2 position, making it an excellent electrophilic site.

Role as a Synthetic Hub

This reactivity allows for the facile introduction of a wide range of functional groups (e.g., amines, alcohols, thiols), enabling the rapid generation of diverse molecular libraries for screening.

Caption: Synthetic transformations of the title compound.

Application Areas

-

Pharmaceutical Development: It is a crucial intermediate for creating compounds targeting specific biological pathways. Derivatives have been explored as potential anticancer agents, particularly as kinase inhibitors that interfere with tumor growth signaling.[1]

-

Agricultural Chemistry: The trifluoromethylpyridine scaffold is integral to many modern agrochemicals.[5] This compound serves as a building block for potent herbicides and insecticides, contributing to enhanced crop protection.[2][5]

-

Research and Development: In laboratory settings, it provides a reliable starting point for synthesizing novel chemical entities and exploring structure-activity relationships (SAR).[5]

Safety, Handling, and Storage

Proper handling of halogenated, trifluoromethylated heterocycles is essential. The following guidelines are based on available Safety Data Sheets (SDS).[10]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[7][10]

-

Irritation: Causes skin irritation and serious eye irritation.[7][10]

-

Respiratory: May cause respiratory irritation.[7]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical splash-resistant safety goggles or a face shield.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]

-

Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10] Keep the container tightly closed.[10] Recommended storage temperature is 0-8 °C.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, coupled with the advantageous properties imparted by the trifluoromethyl group, secures its role as a high-value intermediate. A thorough understanding of its synthesis, chemical behavior, and safe handling protocols, as detailed in this guide, empowers researchers to fully exploit its potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine - Amerigo Scientific. [Link]

-

2-Chloro-4-(trifluoromethyl)pyridine - LookChem. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. [Link]

-

Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+% - Cole-Parmer. [Link]

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. [Link]

-

2-Chloro-4-trifluoromethylpyridine - the NIST WebBook. [Link]

-

2-Chloro-4-methyl-pyridine - SpectraBase. [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

2-Chloro-4-trifluoromethylpyridine - the NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine AldrichCPR 22123-14-4 [sigmaaldrich.com]

- 7. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

physical and chemical properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, into organic molecules can dramatically enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable scaffolds, substituted pyridines hold a place of prominence.

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (CAS No. 749256-90-4). We will delve into its core physicochemical properties, characteristic spectral data, common synthetic pathways, and key reactivity patterns. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates.

It is important to note that while this guide focuses on the 4-methyl isomer, comprehensive public data is more readily available for its structural isomer, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS No. 22123-14-4). Where relevant, comparative data from this and other closely related analogs will be presented to provide a broader, more practical context for researchers.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural arrangement of the methyl and trifluoromethyl groups on the pyridine ring significantly influences the molecule's properties and reactivity.

-

Systematic Name: 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

-

CAS Number: 749256-90-4[1]

-

Molecular Formula: C₇H₅ClF₃N[1]

-

Molecular Weight: 195.57 g/mol [1]

For comparative purposes, the details of its common isomer are:

-

Systematic Name: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

-

CAS Number: 22123-14-4

The key structural difference lies in the positions of the methyl and trifluoromethyl substituents, which impacts the electronic distribution and steric environment of the pyridine ring.

Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, and purification. The following table summarizes the known properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine and its more extensively characterized isomer.

| Property | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine |

| CAS Number | 749256-90-4[1] | 22123-14-4 |

| Molecular Formula | C₇H₅ClF₃N[1] | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol [1] | 195.57 g/mol |

| Appearance / Form | Not explicitly specified | Solid |

| Boiling Point | Data not available | 51-52 °C at 15 mmHg |

| Density | Data not available | 1.43 g/mL at 25 °C |

| Storage Conditions | Refer to Safety Data Sheet[1] | Store at 0-8 °C |

Spectral Analysis and Characterization

Spectroscopic data is essential for confirming the identity and purity of a compound. While specific experimental spectra for 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine are not widely published, we can infer its characteristic features from analyses of closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons. A singlet in the aliphatic region (around 2.4-2.6 ppm) would correspond to the methyl (-CH₃) group.

-

¹³C NMR: The carbon NMR would display seven distinct signals: five for the pyridine ring carbons (with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling) and one for the methyl carbon. A detailed study on the related 2-chloro-4-(trifluoromethyl)pyridine calculated the chemical shifts using the GIAO method, providing a strong theoretical basis for spectral prediction.[2]

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

FT-IR: Infrared spectroscopy can identify key functional groups. Characteristic vibrational bands would include C-Cl stretching, C-F stretching (typically strong absorptions in the 1100-1300 cm⁻¹ region), and C=C/C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern. The electron ionization mass spectrum of 2-chloro-4-(trifluoromethyl)pyridine shows a clear molecular ion peak, which is crucial for confirming the compound's identity.[3] For the title compound, a molecular ion peak (M⁺) would be expected at m/z 195, accompanied by a characteristic M+2 isotope peak (at m/z 197) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines is a topic of significant industrial and academic interest.[4][5] Generally, two primary strategies are employed: (1) building the pyridine ring from acyclic precursors already containing the trifluoromethyl group, or (2) introducing the required substituents onto a pre-existing pyridine or picoline (methylpyridine) ring.

A common industrial approach involves the chlorination and subsequent fluorination of a picoline starting material.[4]

Representative Synthetic Protocol: Halogen Exchange Method

This protocol outlines a generalized, multi-step synthesis starting from a substituted picoline. This method is based on well-established industrial processes for producing related compounds.[1]

Step 1: Radical Chlorination of the Methyl Group

-

Charge a suitable reactor with 4-methyl-2,6-dichloropyridine and a solvent such as carbon tetrachloride.

-

Add a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux (approx. 77°C).

-

Introduce chlorine gas (Cl₂) under UV irradiation.

-

Monitor the reaction by GC until the starting material is consumed, yielding 2,6-dichloro-4-(trichloromethyl)pyridine.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Fluorination (Halogen Exchange)

-

Charge a high-pressure reactor with the crude 2,6-dichloro-4-(trichloromethyl)pyridine from the previous step.

-

Add a fluorinating agent, such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst (e.g., SbCl₅).

-

Seal the reactor and heat to a temperature typically between 100-150°C. The reaction is exothermic and pressure will build.

-

Maintain the reaction for several hours until the exchange is complete (monitored by GC).

-

Carefully vent the reactor, neutralize the excess HF with a base (e.g., aqueous potassium hydroxide), and extract the product with an organic solvent.

-

Purify the resulting 2,6-dichloro-4-(trifluoromethyl)pyridine by distillation or chromatography.

Step 3: Selective Dechlorination

-

Dissolve the 2,6-dichloro-4-(trifluoromethyl)pyridine in a solvent like ethanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Introduce a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation agent like ammonium formate).

-

By carefully controlling stoichiometry and reaction conditions (temperature, pressure), one of the chloro groups can be selectively removed to yield the final product, 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. Note: This step requires precise control to avoid over-reduction.

Chemical Reactivity and Transformations

The reactivity of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is governed by its substituents:

-

2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group makes the C2 carbon electron-deficient and thus susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This is the most common reaction handle for further functionalization.

-

4-Methyl Group: The methyl group is relatively unreactive but can undergo oxidation to a carboxylic acid under strong oxidizing conditions or be a site for radical halogenation under specific conditions.

-

6-Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and is metabolically very stable. It deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic attack.

Applications in Research and Development

The unique combination of a reactive chlorine handle, a stable methyl group, and the property-enhancing trifluoromethyl group makes this pyridine derivative a valuable intermediate.

-

Pharmaceuticals: Trifluoromethylpyridines are core structural motifs in numerous active pharmaceutical ingredients (APIs).[6] The 2-chloro position allows for the facile introduction of various functional groups and pharmacophores, enabling chemists to build libraries of compounds for screening against biological targets such as kinases, ion channels, and receptors.

-

Agrochemicals: This class of compounds is a cornerstone in the development of modern herbicides, fungicides, and insecticides.[4][5][6] The trifluoromethyl group often contributes to increased efficacy and metabolic stability in the target pest and environment.

-

Materials Science: Fluorinated building blocks are also used in the synthesis of advanced materials, leveraging their unique electronic and physical properties for applications in polymers and organic electronics.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[1]

| Hazard Category | Information |

| GHS Classification | For the isomer (CAS 22123-14-4): Acute Toxicity, Oral (Category 3), signaling significant hazard if swallowed. General hazards for related compounds include skin, eye, and respiratory irritation. |

| Signal Word | Danger (for isomer CAS 22123-14-4) |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| First Aid Measures | If Inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Never give anything by mouth to an unconscious person. Consult a physician.[1] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Isomers are often stored at refrigerated temperatures (0-8 °C). |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block with significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its value is derived from the distinct reactivity of its substituents: the 2-chloro group serves as a versatile site for nucleophilic substitution, while the trifluoromethyl group imparts beneficial physicochemical properties. While detailed experimental data for this specific isomer is limited, a wealth of information from related compounds provides a solid foundation for its effective use in research and development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating next-generation chemical innovations.

References

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.

-

Okamoto, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 157-167. Available at: [Link]

-

Okamoto, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. Available at: [Link]

-

MSDS of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine - Capot Chemical. Available at: [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Available at: [Link]

-

2-Chloro-4-trifluoromethylpyridine - NIST WebBook. Available at: [Link]

Sources

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

A Note on Nomenclature: This guide details the molecular structure, properties, and applications of the pyridine derivative with the CAS number 22123-14-4. While the topic requested was "2-Chloro-4-methyl-6-(trifluoromethyl)pyridine," comprehensive database searches indicate that the more commonly synthesized and studied isomer is 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine . It is presumed that the requested topic is a reference to this latter, well-documented compound.

Introduction

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that has garnered significant interest in synthetic organic chemistry. Its unique electronic properties and multiple reactive sites make it a versatile building block, particularly in the agrochemical and pharmaceutical industries. The presence of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable intermediate in the development of bioactive compounds.[1][2] This guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications for researchers and professionals in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a trifluoromethyl group at the 4-position.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₃N | [3][4] |

| Molecular Weight | 195.57 g/mol | [3][4] |

| CAS Number | 22123-14-4 | [3][4] |

| IUPAC Name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | [4] |

| SMILES | FC(F)(F)c1cc(nc(c1)C)Cl | [3] |

| InChI Key | SXLBWNSGCIEART-UHFFFAOYSA-N | [3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.43 g/mL at 25 °C | [1] |

| Boiling Point | 51-52 °C at 15 mmHg | [1] |

Structural Diagram

Caption: Molecular structure of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be approached through various methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of the trifluoromethyl group.[2] A common strategy involves the chlorination and fluorination of picoline derivatives.[2]

The reactivity of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is dictated by its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The methyl group can undergo oxidation or condensation reactions. The trifluoromethyl group is generally stable but influences the reactivity of the pyridine ring through its strong electron-withdrawing nature.

Applications in Research and Development

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

Agrochemicals

This compound is a building block for various herbicides and insecticides.[1] The trifluoromethylpyridine moiety is a key structural motif in numerous active ingredients for crop protection.[5]

Pharmaceuticals

In drug discovery, the introduction of a trifluoromethyl group can significantly improve a drug candidate's properties.[2] This intermediate is utilized in the synthesis of novel therapeutic agents that target specific biological pathways.[1]

Workflow for Synthetic Application

Caption: Synthetic utility workflow.

Safety and Handling

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4]

GHS Hazard Information

-

Pictogram: GHS06 (Toxic)[3]

-

Signal Word: Danger[3]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the container tightly sealed in a dry, cool place.[1]

Conclusion

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is a chemical intermediate with significant utility in the synthesis of high-value products for the agrochemical and pharmaceutical industries. Its distinct molecular architecture provides a foundation for the development of novel compounds with enhanced biological activity and optimized physicochemical properties. A thorough understanding of its reactivity and safe handling is essential for its effective application in research and development.

References

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

LookChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116–127.

-

ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 118–129.

-

SpectraBase. (n.d.). 2-Chloro-4,6-bis(trifluoromethyl)pyridine. Retrieved from [Link]

- Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138), 112-115.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine AldrichCPR 22123-14-4 [sigmaaldrich.com]

- 4. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

solubility of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in organic solvents

An In-Depth Technical Guide Solubility Profile of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (CAS No. 749256-90-4) in organic solvents. Recognizing the current absence of specific quantitative solubility data in publicly accessible literature, this document shifts focus from data reporting to enabling robust experimental determination. It offers a detailed analysis of the molecule's structural components to predict solubility behavior, outlines rigorous, step-by-step protocols for accurate measurement, and explains the scientific rationale behind these methodologies. This guide is designed to empower researchers in agrochemical, pharmaceutical, and materials science fields to generate reliable solubility data essential for process development, formulation, and synthesis.

Introduction and Molecular Characterization

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its utility as a chemical intermediate is largely defined by its physical properties, chief among them being its solubility. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches.

Molecular Structure and Physicochemical Properties:

-

IUPAC Name: 2-chloro-4-methyl-6-(trifluoromethyl)pyridine

-

CAS Number: 749256-90-4[2]

-

Molecular Formula: C₇H₅ClF₃N[2]

-

Molecular Weight: 195.57 g/mol [2]

The solubility of this compound is governed by the interplay of its distinct structural motifs:

-

Pyridine Ring: The nitrogen atom in the heterocyclic aromatic ring introduces polarity and a site for potential hydrogen bonding, suggesting some affinity for polar solvents.[3]

-

Trifluoromethyl Group (-CF₃): This highly electronegative group significantly increases the molecule's lipophilicity and reduces its basicity compared to unsubstituted pyridine. Its presence strongly favors solubility in non-polar and moderately polar organic solvents.

-

Chloro and Methyl Groups (-Cl, -CH₃): These groups further contribute to the molecule's non-polar character, enhancing its solubility in lipophilic environments.

Based on this structure, a qualitative solubility prediction can be made. The molecule is expected to exhibit poor solubility in water but good to excellent solubility in a range of common organic solvents. An isomer, 2-Chloro-6-(trifluoromethyl)pyridine, has a reported log P (octanol/water partition coefficient) of 2.396, indicating a strong preference for lipophilic environments.[4] A similar profile is anticipated for the target compound.

Predicted Solubility Profile

The "like dissolves like" principle provides a foundational framework for selecting appropriate solvents. The table below categorizes common organic solvents and predicts their efficacy for dissolving 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The alcohol's hydrocarbon chain can interact with the molecule's non-polar regions, while the hydroxyl group has a weak affinity for the pyridine nitrogen. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Good to Excellent | These solvents possess a significant dipole moment that can solvate the polar pyridine ring without the competing hydrogen bonding that would favor aqueous solubility. |

| Non-Polar | Toluene, Hexanes, Dichloromethane | Good to Excellent | The dominant lipophilic character of the trifluoromethyl, chloro, and methyl groups ensures strong van der Waals interactions with non-polar solvents. |

| Aqueous | Water | Poor / Insoluble | The molecule's overall high lipophilicity and lack of strong hydrogen bond-donating groups lead to poor miscibility with water.[4] |

The logical relationship for solvent selection is visualized in the diagram below.

Caption: Predicted interactions based on the "Like Dissolves Like" principle.

Experimental Protocol for Solubility Determination

To generate accurate and reproducible quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium method, followed by gravimetric or spectroscopic analysis, is a robust and widely accepted approach.[5]

Objective

To determine the saturation solubility of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in selected organic solvents at a constant temperature (e.g., 25°C).

Materials and Equipment

-

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Thermostatic shaker or orbital shaker with temperature control

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Syringe filters (0.22 µm PTFE or equivalent, solvent-compatible)

-

Volumetric flasks and pipettes

-

Vials for sample analysis

-

Centrifuge (optional)

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology (Isothermal Equilibrium)

This protocol is a self-validating system; the confirmation of excess solid in Step 4 ensures that the measured concentration represents true saturation.

-

Preparation: Add an excess amount of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at equilibrium. A starting point is ~100-200 mg of solid.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial (e.g., 5 mL). Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached.[5] A minimum of 24 hours is recommended; for some systems, 48-72 hours may be necessary.

-

Expert Insight: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A shorter time may lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle. Crucially, visually confirm that undissolved solid remains at the bottom of the vial.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of solubility. The filter must be chemically compatible with the solvent to prevent leaching of contaminants.

-

-

Analysis: Determine the concentration of the solute in the filtered solution using one of the methods below.

-

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant mass is achieved.

-

Reweigh the vial to determine the mass of the dissolved solid.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solvent added in mL)

-

-

Procedure:

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the chosen solvent. Analyze these standards on the HPLC-UV system and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve.

-

Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution Factor)

-

The experimental workflow is illustrated in the diagram below.

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Data Summary Template

The results from the experimental protocol should be compiled into a clear, structured format for comparison and analysis.

Table 1: Experimentally Determined Solubility of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine at 25°C (Template)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Dichloromethane | Non-Polar | [Experimental Value] | [Calculated Value] | Gravimetric |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | Gravimetric |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Hexanes | Non-Polar | [Experimental Value] | [Calculated Value] | Gravimetric |

Conclusion

While published quantitative solubility data for 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine remains scarce, a robust understanding of its molecular structure allows for reliable qualitative predictions. This guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol to empower researchers to generate high-quality, reproducible solubility data. Accurate determination of this key physicochemical parameter is a critical step in unlocking the full potential of this versatile chemical intermediate in research and development.

References

-

Title: MSDS of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine Source: Capot Chemical URL: [Link]

-

Title: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Solubility of Pyridine (C5H5N) Source: Solubility of Things URL: [Link]

-

Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) Source: JSciMed Central URL: [Link]

-

Title: Pyridine - an overview Source: ScienceDirect Topics URL: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

Abstract: 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (CAS No. 22123-14-4) is a halogenated heterocyclic compound increasingly utilized as a key building block in the synthesis of novel pharmaceutical agents and advanced materials. Its unique electronic and structural properties make it a valuable synthon for drug development professionals. However, its reactivity and toxicological profile necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles. It is intended for researchers, chemists, and laboratory personnel engaged in its use.

Foundational Safety Profile and Hazard Identification

Understanding the intrinsic hazards of a chemical is the cornerstone of any effective safety protocol. 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity upon exposure through multiple routes and significant irritation to the skin, eyes, and respiratory system.[1]

The causality behind these classifications stems from its chemical structure. The trifluoromethyl group enhances the molecule's electrophilicity and lipophilicity, potentially increasing its ability to interact with biological macromolecules, while the chlorinated pyridine core presents known toxicological concerns common to halogenated heterocycles.

Table 1: GHS Hazard Classification for 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

| Hazard Class | Hazard Statement | GHS Code | Signal Word |

|---|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled. | H302+H312+H332 | Warning |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 | Warning |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 | Warning |

Source: PubChem CID 2736626[1]

These classifications mandate that the compound must be handled with stringent precautions to prevent any direct contact or aerosol generation.

The Hierarchy of Controls: A Proactive Safety Paradigm

A robust safety plan relies on the "Hierarchy of Controls," a system that prioritizes the most effective risk mitigation strategies. This approach moves beyond simple reliance on Personal Protective Equipment (PPE) to create a multi-layered, self-validating safety system.

Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. Their implementation is non-negotiable when working with this compound.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is the primary control to mitigate the risk of respiratory irritation and inhalation toxicity.[2]

-

Ventilation: The laboratory should be equipped with general exhaust ventilation to prevent the accumulation of vapors in the ambient air.[3]

-

Emergency Stations: A fully functional and regularly tested safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation.[4]

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine must be written and approved. This document should cover all aspects from receipt to disposal.

-

Training: All personnel must receive documented training on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures before being authorized to handle it.

-

Restricted Use: Access to the compound and the areas where it is handled should be restricted to trained and authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[2]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. The selection of PPE must be based on a thorough risk assessment of the planned procedure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye & Face | ANSI Z87.1-compliant safety goggles or a full-face shield.[2] | Protects against splashes and vapors causing serious eye irritation. A face shield is recommended when handling larger quantities (>50g) or when a significant splash risk exists. |

| Hand | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin contact, which can cause irritation and harmful systemic effects. Always inspect gloves before use and change them immediately if contamination is suspected. For prolonged tasks, consider double-gloving. |

| Body | Flame-resistant laboratory coat. | Protects against minor splashes and prevents contamination of personal clothing. |

| Respiratory | NIOSH/MSHA-approved air-purifying respirator with organic vapor filter cartridges (Type A, Brown).[2] | This is not a substitute for a fume hood. It should only be used for emergency situations (e.g., spill cleanup outside of a hood) or if engineering controls are known to be insufficient.[2] |

Step-by-Step Handling and Storage Protocols

Adherence to a strict, methodical workflow is critical for preventing accidental exposures.

Safe Handling Workflow

-

Pre-Handling Check: Before starting, confirm that the fume hood is operational, the eyewash/shower station is unobstructed, and all necessary PPE is available and in good condition.

-

Aliquotting and Transfer: Conduct all transfers within the fume hood. Use a spatula or powder funnel for solids to minimize dust generation.

-

Solution Preparation: Add the compound slowly to the solvent. Be aware of any potential exotherms, although none are specifically reported.

-

Post-Handling Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

-

Personal Decontamination: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly.

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental release.

-

Container: Keep the container tightly closed and clearly labeled.[2]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2] The area should be secured and locked.[2]

-

Incompatibilities: Segregate from strong oxidizing agents.[2]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce the severity of the outcome. All personnel must be trained on these protocols.

Caption: A decision workflow for responding to chemical emergencies.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear full PPE, including respiratory protection if outside a fume hood.[2]

-

Containment: For liquid spills, soak up with an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up to avoid creating dust.[2]

-

Cleanup: Place all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

-

Specific Hazards: Thermal decomposition can produce highly toxic and irritating gases, including hydrogen chloride, hydrogen fluoride, carbon oxides, and nitrogen oxides.[5][7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.

-

Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This typically involves collection by a licensed professional waste disposal service. Do not dispose of down the drain.[7]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]

-

Capot Chemical. (2017). MSDS of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736626, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3-(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: A Technical Guide for Researchers

Introduction

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, a substituted pyridine derivative with the CAS number 22123-14-4, is a compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its structural features, including a reactive chlorine atom, a methyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of more complex molecules with potential biological activity.[1]

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 5: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Significance |

| 195/197 | [M]⁺˙ | The molecular ion peak. The presence of a peak at m/z 197 with approximately one-third the intensity of the peak at m/z 195 is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |

| 180/182 | [M-CH₃]⁺ | Loss of a methyl radical. The isotopic pattern for chlorine will be preserved. |

| 160 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 126/128 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical. The isotopic pattern for chlorine will be preserved. |

Authoritative Grounding in Experimental Methodology: A typical EI-MS experiment involves introducing a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized and then ionized by a 70 eV electron beam. [3]The resulting ions are then separated by their mass-to-charge ratio by a mass analyzer and detected.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine. By understanding the expected spectral features and the principles behind them, researchers can more effectively characterize this important synthetic building block, ensuring its identity and purity in their research and development endeavors. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data for this and related compounds.

References

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Heterocyclic compounds for use in the treatment of cancer.

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

Abstract

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic and steric properties, arising from the specific substitution pattern on the pyridine ring, dictate a versatile yet predictable reactivity profile. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing trifluoromethyl group, renders the C2-chloro substituent exceptionally labile towards nucleophilic aromatic substitution (SNAr). Concurrently, this chlorine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity, offering field-proven insights into its behavior in key synthetic transformations and presenting actionable protocols for its application.

Introduction: A Versatile Fluorinated Building Block

Fluorinated organic compounds have become indispensable in modern chemistry, with fluorine's unique properties enhancing metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[2][3][4] Trifluoromethylpyridine (TFMP) derivatives, in particular, are key structural motifs found in numerous active ingredients in both the pharmaceutical and agrochemical industries.[5][6][7]

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (IUPAC Name: 2-chloro-6-methyl-4-(trifluoromethyl)pyridine) is a strategic building block within this class.[1][8] Its structure combines three key features that define its chemical behavior:

-

An electron-deficient pyridine core , which is inherently more susceptible to nucleophilic attack than its benzene analogue.[9]

-

A C2-chloro substituent , a versatile leaving group for both substitution and cross-coupling reactions.

-

A strongly electron-withdrawing trifluoromethyl (-CF3) group at the C4 position, which further activates the ring for nucleophilic attack and modulates the molecule's overall electronic properties.[1]

This combination makes it an invaluable intermediate for synthesizing a wide array of more complex derivatives.[1] This guide will dissect the principal reaction pathways available to this molecule, providing the causal logic behind its reactivity.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis.

Physicochemical Properties

The key properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 22123-14-4 | [1][8] |

| Molecular Formula | C₇H₅ClF₃N | [1][8] |

| Molecular Weight | 195.57 g/mol | [1][8] |

| Appearance | Colorless liquid | [1] |

| Density | 1.43 g/mL at 25 °C | [1] |

| Boiling Point | 51-52 °C at 15 mmHg | [1] |

Spectroscopic Signature

The structural features of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine give rise to a distinct spectroscopic signature. While detailed spectral analysis is beyond the scope of this guide, key expected features include:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group protons.

-

¹³C NMR: Resonances for the five distinct pyridine ring carbons, the methyl carbon, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.[9]

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.

-

Mass Spectrometry: An observable molecular ion peak with a characteristic M+2 isotope pattern due to the presence of chlorine.[9]

Core Reactivity Analysis

The reactivity of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is dominated by the chemistry of its C2-chloro substituent. The pyridine nitrogen and the C4-trifluoromethyl group synergistically withdraw electron density from the ring, making the C2 and C6 positions highly electrophilic. This electronic arrangement is the primary driver for the two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. In this molecule, the C2 position is exceptionally activated towards nucleophilic attack.

Causality: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[10] For 2-chloropyridines, the negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10] The presence of the additional electron-withdrawing -CF3 group at C4 further stabilizes this intermediate, accelerating the reaction rate compared to less substituted chloropyridines.

This high reactivity allows for the displacement of the chloride with a wide range of nucleophiles:

-

O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides readily displace the chloride to form the corresponding ethers.

-

N-Nucleophiles: Ammonia, primary amines, and secondary amines react to yield 2-aminopyridine derivatives. This is a common strategy in the synthesis of bioactive compounds.

-

S-Nucleophiles: Thiolates (e.g., NaSMe) react efficiently to form 2-thiomethyl ethers.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, a pillar of modern C-C and C-N bond formation.[11]

Expertise Insight: While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling, the electron-deficient nature of the pyridine ring in this substrate facilitates the initial oxidative addition step, which is often rate-limiting.[12] This enhanced reactivity makes it a viable substrate for several key transformations.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or their esters) provides access to a vast range of biaryl and hetero-biaryl structures.[13][14][15] This is arguably the most widely used cross-coupling reaction for this class of compounds.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, providing an alternative to the classical SNAr pathway that often proceeds under milder conditions and with broader substrate scope.

-

Sonogashira Coupling: The coupling with terminal alkynes provides 2-alkynylpyridine derivatives, which are valuable intermediates in organic synthesis.

Caption: Key palladium-catalyzed cross-coupling pathways.

Synthetic Applications & Field-Proven Insights

The reactivity profile of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine makes it a crucial intermediate in the synthesis of high-value molecules. It is frequently employed in the development of novel herbicides and insecticides, where the trifluoromethylpyridine scaffold is a known pharmacophore.[1] In medicinal chemistry, it serves as a starting point for kinase inhibitors and other targeted therapies.[2][5]

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a representative Suzuki-Miyaura coupling reaction. This procedure is a self-validating system, incorporating standard practices for reaction setup, monitoring, and workup.

Objective: To synthesize 2-(4-methoxyphenyl)-4-methyl-6-(trifluoromethyl)pyridine.

Materials:

-

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 eq)

-

Toluene (Anhydrous)

-

Water (Degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 10 mL toluene and 1 mL water per 1 mmol of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). The disappearance of the starting chloride is the primary indicator of completion.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-methyl-6-(trifluoromethyl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a powerful and versatile synthetic intermediate. Its reactivity is governed by a highly activated C-Cl bond, susceptible to both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. Understanding the electronic factors that drive these transformations allows researchers and drug development professionals to strategically incorporate this building block into complex molecular designs, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.

References

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile - PubChem. National Center for Biotechnology Information. [Link]

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem. National Center for Biotechnology Information. [Link]

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine - Google Patents.

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. ResearchGate. [Link]

-

Exploring 2-Chloro-4-(trifluoromethyl)pyridine: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. J-Stage. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information. [Link]

-

2-Chloro-4-trifluoromethylpyridine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF - ResearchGate. ResearchGate. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. ResearchGate. [Link]

-

nucleophilic aromatic substitutions - YouTube. YouTube. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. National Institutes of Health. [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. Organic Syntheses. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. American Chemical Society. [Link]

-

Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH. National Institutes of Health. [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed. National Center for Biotechnology Information. [Link]

-

Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... - ResearchGate. ResearchGate. [Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester - KAUST Repository. King Abdullah University of Science and Technology. [Link]

-

Mastering Suzuki Coupling with 2,4,6-Trifluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [repository.kaust.edu.sa]

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorinated moieties, the trifluoromethyl (-CF3) group is of particular significance. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] When incorporated into a heterocyclic system like pyridine, these effects are amplified, creating a privileged scaffold for interacting with a wide range of biological targets.